molecular formula C14H12FNO3S B11165012 N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide

N-(4-fluorophenyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B11165012
M. Wt: 293.32 g/mol
InChI Key: HEHJHBADCKQBAJ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(4-fluorophenyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-N-phenylacetamide
  • 2-(benzenesulfonyl)-N-(4-chlorophenyl)acetamide
  • 2-(benzenesulfonyl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C14H12FNO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17)

InChI Key

HEHJHBADCKQBAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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